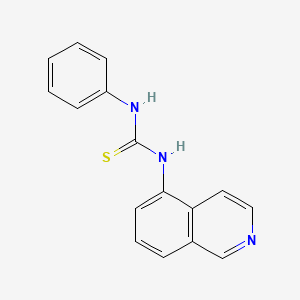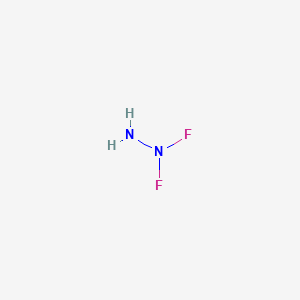
1,1-Difluorohydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluorohydrazine is a chemical compound with the molecular formula H₂F₂N₂. It is a derivative of hydrazine where two hydrogen atoms are replaced by fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorohydrazine typically involves the reaction of hydrazine with a fluorinating agent. One common method is the reaction of hydrazine with sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The choice of fluorinating agents and solvents can vary based on availability and cost considerations .
化学反応の分析
Types of Reactions
1,1-Difluorohydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form difluorodiazene.
Reduction: It can be reduced back to hydrazine.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under mild conditions.
Major Products Formed
Oxidation: Difluorodiazene.
Reduction: Hydrazine.
Substitution: Various substituted hydrazines depending on the nucleophile used.
科学的研究の応用
1,1-Difluorohydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: It is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to introduce fluorine atoms into pharmaceutical compounds, which can improve their metabolic stability and bioavailability.
作用機序
The mechanism of action of 1,1-Difluorohydrazine involves its ability to act as a nucleophile or electrophile in chemical reactions. The presence of fluorine atoms increases the compound’s reactivity by making the nitrogen atoms more electron-deficient. This allows it to participate in a variety of chemical transformations, including nucleophilic substitution and addition reactions .
類似化合物との比較
Similar Compounds
Hydrazine (N₂H₄): The parent compound of 1,1-Difluorohydrazine, used as a rocket propellant and in various industrial applications.
1,1-Difluoroethane (C₂H₄F₂): An organofluorine compound used as a refrigerant and propellant.
Difluoromethane (CH₂F₂): Another fluorinated compound used in refrigeration and as a blowing agent for foams.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other fluorinated hydrazines. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both academic and industrial research .
特性
CAS番号 |
115967-51-6 |
|---|---|
分子式 |
F2H2N2 |
分子量 |
68.026 g/mol |
IUPAC名 |
1,1-difluorohydrazine |
InChI |
InChI=1S/F2H2N2/c1-4(2)3/h3H2 |
InChIキー |
BGZRXRFIQNZCLZ-UHFFFAOYSA-N |
正規SMILES |
NN(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


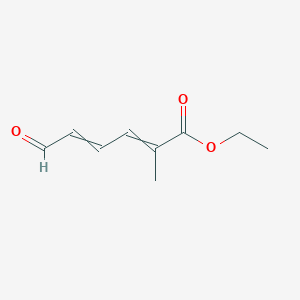
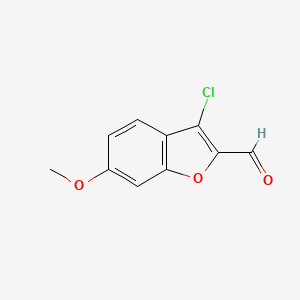
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
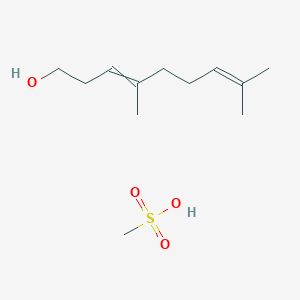
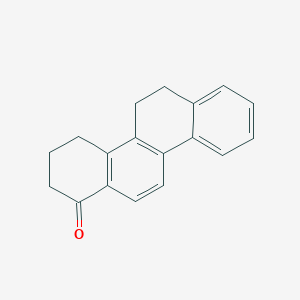
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
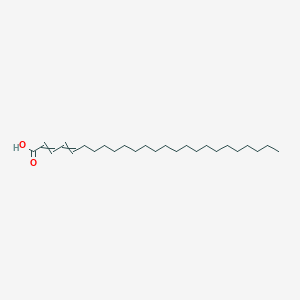
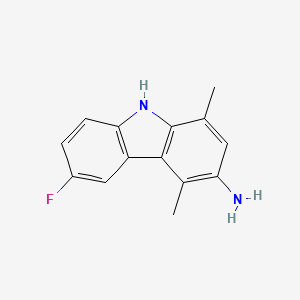
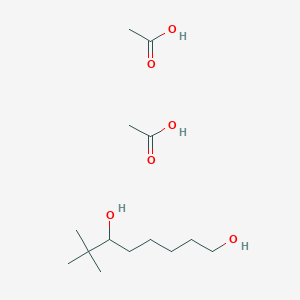
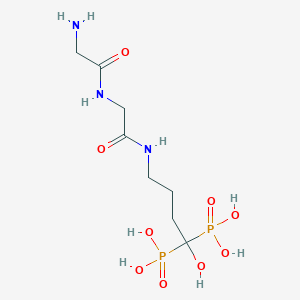
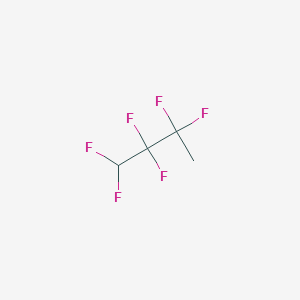
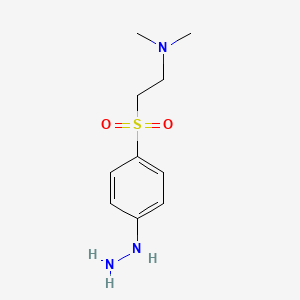
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
